molecular formula C30H42N7O18P3S B1241131 benzoylacetyl-CoA

benzoylacetyl-CoA

Cat. No.: B1241131
M. Wt: 913.7 g/mol
InChI Key: NHDPIYICCBKNNJ-FUEUKBNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoylacetyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of benzoylacetic acid. It has a role as a metabolite and a mouse metabolite. It derives from a 3-oxo-3-phenylpropionic acid.

Scientific Research Applications

Anaerobic Metabolism and Aromatic Degradation

Benzoylacetyl-CoA plays a significant role in the anaerobic metabolism of aromatic compounds. In the denitrifying bacterium Thauera aromatica, benzoyl-CoA, a related compound, is a common intermediate in the anaerobic metabolism of various aromatic substrates. The process involves the reduction of the aromatic ring with reduced ferredoxin yielding cyclohexa-1,5-diene-1-carbonyl-CoA, which is then converted to noncyclic products like 3-hydroxypimelyl-CoA (Laempe et al., 1999).

Enzyme Characterization and Metabolic Pathways

Studies have characterized enzymes involved in the β-oxidation of compounds like 3-phenylpropionic acid, which eventually lead to the formation of this compound. This process involves a series of enzymatic reactions, such as the dehydration of 3-hydroxy-3-phenylpropionyl-CoA to cinnamoyl-CoA, followed by the formation of this compound (Mao et al., 1994).

Genetic and Molecular Insights

Research on the genetic diversity of benzoyl Coenzyme A reductase genes in denitrifying isolates and estuarine sediment communities has provided insights into the anaerobic degradation of aromatic compounds. These studies have highlighted the crucial role of benzoyl-CoA reductase, an enzyme central to this process, and its genetic variations across different species (Song & Ward, 2005).

Biochemical Studies

In-depth biochemical studies have been conducted on benzoyl-coenzyme A reductase (dearomatizing), which is a key enzyme in the anaerobic metabolism of aromatic compounds. This enzyme is involved in the ATP-driven reductive dearomatization of benzoyl-CoA and has been studied in bacteria like Thauera aromatica (Boll & Fuchs, 1995).

Role in Environmental Biodegradation

Benzoyl-CoA and its derivatives like this compound are also significant in the context of environmental biodegradation. The anaerobic degradation of organic carbon often utilizes benzoyl-CoA as a common intermediate, as seen in the metabolism of a wide range of compounds including humic acid, lignin, and various industrial chemicals (Porter & Young, 2013).

Properties

Molecular Formula

C30H42N7O18P3S

Molecular Weight

913.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-3-phenylpropanethioate

InChI

InChI=1S/C30H42N7O18P3S/c1-30(2,25(42)28(43)33-9-8-20(39)32-10-11-59-21(40)12-18(38)17-6-4-3-5-7-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-7,15-16,19,23-25,29,41-42H,8-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1

InChI Key

NHDPIYICCBKNNJ-FUEUKBNZSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)C4=CC=CC=C4)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)C4=CC=CC=C4)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)C4=CC=CC=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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